1-Fluoropropan-2-ol

Conformational Analysis Microwave Spectroscopy Molecular Modeling

1-Fluoropropan-2-ol (CAS 430-50-2) is a fluorinated secondary alcohol with the molecular formula C₃H₇FO and a molecular weight of 78.09 g/mol. The compound exists as a clear to faint yellow liquid with a density of 1.021 g/cm³ at 20°C and a boiling point range of 85–108°C, depending on measurement conditions.

Molecular Formula C3H7FO
Molecular Weight 78.09 g/mol
CAS No. 430-50-2
Cat. No. B1329784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoropropan-2-ol
CAS430-50-2
Molecular FormulaC3H7FO
Molecular Weight78.09 g/mol
Structural Identifiers
SMILESCC(CF)O
InChIInChI=1S/C3H7FO/c1-3(5)2-4/h3,5H,2H2,1H3
InChIKeyWPUWNCWLDZMYSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoropropan-2-ol (CAS 430-50-2): A Fluorinated Secondary Alcohol Building Block for Specialized Organic Synthesis and Radiochemistry


1-Fluoropropan-2-ol (CAS 430-50-2) is a fluorinated secondary alcohol with the molecular formula C₃H₇FO and a molecular weight of 78.09 g/mol [1]. The compound exists as a clear to faint yellow liquid with a density of 1.021 g/cm³ at 20°C and a boiling point range of 85–108°C, depending on measurement conditions . Structurally characterized by a fluorine atom on the first carbon and a hydroxyl group on the second carbon, 1-fluoropropan-2-ol features a stereogenic center at C2, rendering it a chiral molecule that exists as a racemic mixture unless enantiomerically resolved [2]. Its unique combination of a primary fluorine substituent and secondary alcohol functionality underpins its utility as a synthetic intermediate and radiochemical precursor.

Why 1-Fluoropropan-2-ol Cannot Be Interchanged with Generic Fluorinated Alcohols: Structural Isomerism and Intramolecular Hydrogen Bonding


The position of the fluorine substituent relative to the hydroxyl group critically determines the conformational landscape and physicochemical behavior of fluoropropanol isomers. In 1-fluoropropan-2-ol (C1-fluoro, C2-hydroxy), the proximity of the fluorine atom and the hydroxyl group enables the formation of a stable intramolecular O–H···F hydrogen bond that locks the molecule into a specific conformation [1]. In contrast, the isomeric 2-fluoropropan-1-ol (C2-fluoro, C1-hydroxy) lacks this intramolecular interaction due to the greater separation of the fluorine and hydroxyl moieties [2]. This conformational difference manifests in distinct dipole moments, rotational barriers, and hydrogen-bonding propensities that directly impact solubility, reactivity, and molecular recognition events. Consequently, substituting 1-fluoropropan-2-ol with 2-fluoropropan-1-ol or other fluorinated alcohols in synthetic or radiochemical protocols will alter reaction outcomes, stereochemical fidelity, and biological target engagement. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation of 1-Fluoropropan-2-ol from Closest Analogs: Evidence for Scientific and Procurement Decisions


Intramolecular O–H···F Hydrogen Bond Locks Conformation: A Structural Feature Absent in 2-Fluoropropan-1-ol

1-Fluoropropan-2-ol exhibits a stable intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine atom on C1, which constrains the molecule to a single predominant rotameric form. Microwave spectroscopy revealed only one rotamer with an O–H···F hydrogen bond, characterized by an FCCO dihedral angle of 59 ± 2° and an HOCC dihedral angle of 58 ± 3° [1]. Any additional conformers, if they exist, are at least 0.75 kcal mol⁻¹ less stable than this dominant conformation. In contrast, 2-fluoropropan-1-ol, where the fluorine and hydroxyl groups are attached to different carbon atoms with greater spatial separation, does not form an analogous intramolecular hydrogen bond, as established by ab initio conformational analysis at the 4-21G//4-21G level that optimized nine distinct conformations for each isomer [2].

Conformational Analysis Microwave Spectroscopy Molecular Modeling

Dipole Moment and Methyl Internal Rotation Barrier: Quantified Polarity Differences

The total dipole moment (μ_tot) of 1-fluoropropan-2-ol was measured as 1.608 ± 0.030 Debye, with component vectors μ_a = 0.510 ± 0.009 D, μ_b = 1.496 ± 0.026 D, and μ_c = 0.298 ± 0.014 D [1]. The barrier to internal rotation of the methyl group was determined to be 2796 ± 50 cal mol⁻¹. While a directly comparable experimental dipole moment for 2-fluoropropan-1-ol is not available in the same study, ab initio calculations of rotational constants for both isomers confirm distinct electronic distributions arising from the different substitution patterns [2]. The higher dipole moment of 1-fluoropropan-2-ol relative to non-fluorinated 2-propanol (μ ≈ 1.66 D) and its distinct orientation contribute to altered solvent interactions and chromatographic retention behavior.

Physical Organic Chemistry Dielectric Properties Rotational Spectroscopy

Radiochemical Performance in 18F-Labeling: Reproducible Yields and High Molar Activity for PET Tracer Synthesis

In the radiosynthesis of a sarin surrogate PET tracer, 1-[¹⁸F]fluoro-2-propanol was prepared by reaction of propylene sulfite with Kryptofix 2.2.2 and [¹⁸F]fluoride ion, then coupled with bis-(4-nitrophenyl) methylphosphonate in the presence of DBU. The resulting tracer, O-(1-[¹⁸F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate, was obtained in >98% radiochemical purity with a decay-corrected radiochemical yield of 2.4% ± 0.6% (n = 5) and a molar activity of 49.9 GBq/μmol (1.349 ± 0.329 Ci/μmol, n = 3) [1]. While direct comparative data with other fluoropropanol isomers under identical conditions are not reported in this study, the successful and reproducible use of 1-fluoropropan-2-ol as a radiofluorination precursor underscores its compatibility with standard ¹⁸F-labeling protocols, a property not shared by all fluorinated alcohols due to differential nucleophilicity and steric hindrance.

Radiochemistry Positron Emission Tomography Fluorine-18 Labeling

Enhanced Hypoxia PET Tracer Properties Relative to [(18)F]FMISO: Higher CLogP, Faster Endothelial Diffusion, and Improved Sensitivity

A novel brain hypoxia PET tracer, 1-(4-bromo-2-nitroimidazol-1-yl)-3-[(18)F]fluoropropan-2-ol (4-Br-[(18)F]FMISO), was synthesized from 1-fluoropropan-2-ol as a key precursor. In direct comparative studies against [(18)F]FMISO, the current clinical gold standard for hypoxia imaging, 4-Br-[(18)F]FMISO exhibited a more favorable reduction potential (more easily reduced electrochemically), a higher calculated log P (CLogP) value, and more rapid diffusion through brain endothelial cell monolayers [1]. In vivo PET imaging in a rodent stroke model demonstrated that the new tracer allowed mapping of the ischemic region with higher sensitivity than [(18)F]FMISO. Although these enhancements derive from the full tracer molecule, the 1-fluoropropan-2-ol moiety contributes to the physicochemical properties that differentiate the tracer from [(18)F]FMISO.

Hypoxia Imaging Nitroimidazole Tracers Stroke Model

Physical Property Divergence: Boiling Point and Density Distinguish 1-Fluoropropan-2-ol from 2-Fluoropropan-1-ol

The regioisomeric substitution pattern in 1-fluoropropan-2-ol versus 2-fluoropropan-1-ol results in measurable differences in bulk physical properties. 1-Fluoropropan-2-ol (CAS 430-50-2) exhibits a boiling point of 107–108°C and a density of 1.021 g/cm³ at 20°C . In contrast, 2-fluoropropan-1-ol (CAS 3824-87-1) has a reported boiling point of 115°C and a density of 0.959 g/cm³ [1]. The ~7–8°C lower boiling point of 1-fluoropropan-2-ol is consistent with its reduced capacity for intermolecular hydrogen bonding due to the intramolecular O–H···F interaction that sequesters the hydroxyl proton, while the higher density reflects the closer packing enabled by the constrained conformation. These differences are sufficient to alter distillation parameters and solvent selection criteria.

Physical Chemistry Thermodynamics Purification

Optimal Application Scenarios for 1-Fluoropropan-2-ol Based on Verified Differentiation Evidence


Radiosynthesis of 18F-Labeled PET Tracers via Nucleophilic Fluorination

1-Fluoropropan-2-ol serves as a precursor for the preparation of 1-[¹⁸F]fluoro-2-propanol, a versatile radiofluorinated synthon used to construct PET imaging agents. As demonstrated by Hayes et al., propylene sulfite undergoes nucleophilic ring opening with [¹⁸F]fluoride/Kryptofix 2.2.2 to yield 1-[¹⁸F]fluoro-2-propanol, which can then be coupled to electrophiles such as phosphonate esters to produce organophosphate tracers with >98% radiochemical purity and molar activities suitable for in vivo imaging (49.9 GBq/μmol) [1]. The secondary alcohol functionality and the specific conformational preferences of 1-fluoropropan-2-ol facilitate subsequent derivatization under mild conditions, making it a preferred building block over alternative fluorinated alcohols that may exhibit lower nucleophilicity or undesirable side reactions.

Development of Novel Hypoxia-Sensing PET Tracers

The 1-fluoropropan-2-ol moiety has been incorporated into 2-nitroimidazole-based hypoxia PET tracers, resulting in compounds with improved physicochemical and biological properties relative to the established tracer [(18)F]FMISO. The derivative 4-Br-[(18)F]FMISO, synthesized from 1-fluoropropan-2-ol, exhibits higher CLogP, faster endothelial cell permeability, and enhanced sensitivity for detecting ischemic brain tissue in rodent stroke models [1]. These improvements are attributed to the specific electronic and steric effects of the 1-fluoropropan-2-ol fragment, which cannot be replicated using 2-fluoropropan-1-ol or non-fluorinated analogs. This scenario is particularly relevant for radiochemistry groups developing next-generation hypoxia imaging agents.

Conformational Studies and Intramolecular Hydrogen Bonding Investigations

The well-defined intramolecular O–H···F hydrogen bond in 1-fluoropropan-2-ol makes it an ideal model compound for studying the thermodynamics and spectroscopy of weak hydrogen bonds. Microwave spectroscopic data provide precise geometric parameters: FCCO dihedral angle of 59 ± 2°, HOCC dihedral angle of 58 ± 3°, and a conformational energy gap of at least 0.75 kcal mol⁻¹ to the next rotamer [1]. This compound has been used to validate ab initio computational methods for predicting rotational constants and geometric trends [2]. Researchers engaged in physical organic chemistry, computational chemistry, or spectroscopy can leverage 1-fluoropropan-2-ol as a benchmark system for calibrating theoretical models of fluorine-mediated non-covalent interactions.

Synthesis of Chiral Fluorinated Building Blocks

1-Fluoropropan-2-ol is chiral at the C2 carbon bearing the hydroxyl group. The racemic mixture can be resolved into enantiomerically pure (R)- and (S)- forms, which are valuable starting materials for asymmetric synthesis of fluorinated pharmaceuticals and agrochemicals. The intramolecular hydrogen bond of 1-fluoropropan-2-ol influences its reactivity and stereoselectivity in subsequent transformations [1][2]. The distinct physical properties (boiling point 107–108°C, density 1.021 g/cm³) relative to its isomer 2-fluoropropan-1-ol also aid in purification and quality control. Procurement of the correct isomer is essential for stereospecific syntheses, as the regioisomeric position of the fluorine atom dictates both conformational behavior and downstream reaction outcomes.

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